5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine
Description
5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at the C-5 position and a 3-(methylthio)pyrrolidin-1-yl group at C-2. The bromine atom’s electron-withdrawing nature may modulate electronic properties and reactivity, making this compound a candidate for medicinal chemistry applications such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
5-bromo-2-(3-methylsulfanylpyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3S/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDZGLSFNLRVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrimidine and 3-(methylthio)pyrrolidine.
Nucleophilic Substitution: The 3-(methylthio)pyrrolidine is reacted with 5-bromo-2-chloropyrimidine under nucleophilic substitution conditions. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can undergo reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be utilized.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidine Derivatives with Pyrrolidinyl Substituents
Structural and Functional Insights:
Pyrimidine derivatives bearing pyrrolidinyl substituents are widely studied for their biological activities. For example:
- C-2 Substituted Pyrimidines: Compounds with 2-(pyrrolidin-1-yl)ethylthio or 2-(piperidin-1-yl)ethylthio groups at C-2 demonstrated potent antifungal activity (e.g., against Candida albicans), with MIC values ranging from 1–8 μg/mL .
- C-5 Substituted Pyrimidines : Ethyl groups at C-5 (e.g., compounds 7a–d in ) enhanced antimicrobial activity. The bromine atom in the target compound, however, may confer distinct electronic effects, possibly reducing metabolic stability but increasing halogen bonding interactions in target proteins .
Table 1: Comparison of Pyrimidine Derivatives with Pyrrolidinyl Substituents
Brominated Pyridine/Pyrimidine Analogues
Structural and Synthetic Relevance:
- 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (): This pyridazine derivative shares a bromine atom but differs in the heterocyclic core (pyridazine vs. pyrimidine). The pyridazine ring’s reduced aromaticity may alter solubility and reactivity compared to the target compound .
- 5-(5-Bromo-2-chloro-3-pyridinyl)pyrimidine (): The chloro substituent at C-2 and bromo at C-5 on a pyridine ring highlights the role of halogen positioning in electronic modulation. Such compounds are often intermediates in kinase inhibitor synthesis, similar to TRK inhibitors described in and .
Sulfur-Containing Analogues
Role of Methylthio Groups:
- 3-(Methylthio)propanoic Acid Esters (): Found in pineapple volatiles, these esters (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple) demonstrate the methylthio group’s contribution to aroma.
- Methylthio-Pyrrolidinyl vs. Ethylthio-Piperidinyl : In antimicrobial pyrimidines (), ethylthio-piperidinyl groups showed superior activity compared to methylthio-pyrrolidinyl, suggesting that larger substituents enhance target binding. The target compound’s methylthio group may prioritize lipophilicity over steric bulk .
Biological Activity
5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a methylthio-pyrrolidinyl group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on recent research findings.
- Molecular Formula : C8H10BrN3S
- Molecular Weight : 228.15 g/mol
- CAS Number : 446286-61-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, facilitating interactions with nucleophilic sites on target proteins. The methylthio group may influence the compound's solubility and binding affinity, affecting its pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
-
Anticancer Activity :
- The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and growth.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of A431 vulvar epidermal carcinoma cells, suggesting its potential as an anticancer agent .
- Kinase Inhibition :
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
- Example : It has shown effectiveness against certain strains of bacteria in preliminary screening assays .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | Lacks methylthio group | Lower selectivity in kinase inhibition |
| 5-Bromo-2-(methylthio)pyrimidine | Lacks pyrrolidinyl group | Reduced interaction with biological targets |
| 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine | Different substituent | Enhanced solubility but lower potency against kinases |
Research Applications
The unique structural characteristics of this compound make it a valuable compound for various research applications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
